molecular formula C19H19ClO3 B080901 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid CAS No. 13878-10-9

4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid

Cat. No. B080901
CAS RN: 13878-10-9
M. Wt: 330.8 g/mol
InChI Key: JACSSWDJQLXNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid, also known as C16, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and conditions.

Mechanism of Action

The mechanism of action of 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid is not fully understood. However, research has shown that 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid may exert its analgesic effects by modulating the activity of opioid receptors in the central nervous system.
Biochemical and Physiological Effects:
4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid has been found to possess several biochemical and physiological effects. Research has shown that 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid can reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in the body. Additionally, 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid can reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid in lab experiments is its potent anti-inflammatory and analgesic properties. Additionally, 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid has been found to possess low toxicity and high bioavailability, making it a promising candidate for further research. However, one of the limitations of using 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the research of 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid. One direction is to further investigate its potential therapeutic applications in various diseases and conditions, such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, further research is needed to optimize the synthesis method of 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid and improve its bioavailability and pharmacokinetic properties.

Synthesis Methods

The synthesis of 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid can be achieved through several methods, including the reaction of o-chlorobenzyl chloride with phenylacetic acid, followed by the oxidation of the resulting product with potassium permanganate. Another method involves the reaction of o-chlorobenzyl chloride with phenylacetic acid in the presence of triethylamine, followed by the oxidation of the resulting product with potassium permanganate.

Scientific Research Applications

4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. Research has shown that 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid possesses anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid has also been found to possess analgesic properties, making it a potential candidate for the treatment of pain. Additionally, 4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

13878-10-9

Product Name

4-(o-Chlorobenzyl)-4-phenyl-5-oxohexanoic acid

Molecular Formula

C19H19ClO3

Molecular Weight

330.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-5-oxo-4-phenylhexanoic acid

InChI

InChI=1S/C19H19ClO3/c1-14(21)19(12-11-18(22)23,16-8-3-2-4-9-16)13-15-7-5-6-10-17(15)20/h2-10H,11-13H2,1H3,(H,22,23)

InChI Key

JACSSWDJQLXNOO-UHFFFAOYSA-N

SMILES

CC(=O)C(CCC(=O)O)(CC1=CC=CC=C1Cl)C2=CC=CC=C2

Canonical SMILES

CC(=O)C(CCC(=O)O)(CC1=CC=CC=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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